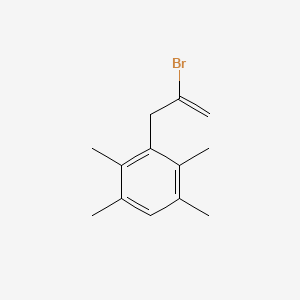

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene

Description

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is a brominated alkenyl compound featuring a tetramethyl-substituted phenyl group at the β-position of the propene backbone. Extrapolating, the tetramethyl variant likely has the formula C₁₃H₁₇Br, with a molecular weight of ~253.19 g/mol. The compound’s steric and electronic properties are influenced by the bromine substituent and the densely substituted aromatic ring, which may confer unique reactivity in synthetic applications (e.g., cross-coupling reactions or polymer synthesis) .

Properties

IUPAC Name |

3-(2-bromoprop-2-enyl)-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVOVVRIDGAPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC(=C)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the bromination of 3-(2,3,5,6-tetramethylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or potassium tert-butoxide.

Addition Reactions: Conducted in non-polar solvents like chloroform or dichloromethane, using reagents such as bromine or hydrogen chloride.

Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Major Products

Substitution Reactions: Formation of 3-(2,3,5,6-tetramethylphenyl)-1-propanol or 3-(2,3,5,6-tetramethylphenyl)-1-propylamine.

Addition Reactions: Formation of 2,3-dibromo-3-(2,3,5,6-tetramethylphenyl)propane or 3-(2,3,5,6-tetramethylphenyl)-1-chloropropane.

Oxidation Reactions: Formation of 3-(2,3,5,6-tetramethylphenyl)-1,2-epoxypropane or 3-(2,3,5,6-tetramethylphenyl)-1,2-propanediol.

Scientific Research Applications

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : Bromine at C2 (vs. C3 in 3-Bromo-1-phenylpropene) may alter electron distribution, affecting electrophilic aromatic substitution or radical reactivity .

Backbone Length : Compounds like 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene (C₉H₁₀BrClN) feature extended carbon chains, enabling divergent applications in polymer chemistry or ligand design .

Physicochemical Properties

Research Findings and Limitations

Reactivity Studies : Bromine in the target compound likely undergoes Suzuki-Miyaura coupling more readily than chlorine analogs, though steric hindrance from tetramethyl groups may require specialized catalysts (e.g., bulky phosphine ligands) .

Toxicity Data : Safety profiles for 3-Bromo-1-phenylpropene (hazardous upon inhalation ) suggest similar risks for the tetramethyl variant, though methyl groups could reduce volatility.

Biological Activity

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects on cancer cells, and mechanisms of action.

- Molecular Formula : C13H17Br

- Molecular Weight : 253.18 g/mol

- Density : 1.284 g/mL at 25 °C

- Boiling Point : 40 °C/75 mmHg

Anti-inflammatory Effects

Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, Bromisoval (a related compound) has been shown to suppress nitric oxide (NO) release and pro-inflammatory cytokine expression in lipopolysaccharide (LPS)-treated BV2 microglial cells. This suppression involves the inhibition of the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and the expression of interferon regulatory factor 1 (IRF1) .

Cytotoxicity Against Cancer Cells

This compound has demonstrated cytotoxic activity in various human tumor cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, similar compounds have been tested against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma), showing micromolar activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By modulating key signaling pathways involved in inflammation, such as the JAK/STAT pathway.

- Induction of Apoptosis : Through the activation of caspases and disruption of mitochondrial membrane potential.

- Oxidative Stress : Increasing ROS levels leading to cellular damage and apoptosis in cancer cells.

Case Studies

- Study on Anti-inflammatory Effects :

- Cytotoxicity Assessment :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H17Br |

| Molecular Weight | 253.18 g/mol |

| Density | 1.284 g/mL |

| Boiling Point | 40 °C/75 mmHg |

| Cytotoxic Activity (IC50) | Low micromolar range |

| Anti-inflammatory Mechanism | Inhibition of STAT1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.